molecular formula C17H20N2O4S B2430660 N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide CAS No. 1396871-08-1

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2430660
CAS No.: 1396871-08-1
M. Wt: 348.42
InChI Key: WADSWQOUPFFUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is a chemical research compound featuring a sulfonamide functional group. Sulfonamides represent a diverse and highly important class of compounds in medicinal chemistry, known for their stability and good tolerability profile, making them a valuable scaffold in drug discovery . These compounds are of significant research interest due to their wide range of potential biological activities. For instance, sulfonamide derivatives are extensively investigated as inhibitors of various enzymes, including the carbonic anhydrase (CA) family . The specific inhibition of cancer-associated CA isoforms, such as CA IX and XII, is a prominent area of research for developing novel anti-tumor agents, where sulfonamides serve as the key zinc-binding group . The structure of this particular compound, which incorporates a sulfonamide bridge linked to an acetamide group and a hydroxy-phenylpropyl side chain, suggests potential for diverse research applications. Analogs with similar structures have been documented in crystallographic studies, revealing how the molecular conformation, such as the twist between the benzene rings, can influence its three-dimensional network and properties . This compound is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13(20)19-15-7-9-16(10-8-15)24(22,23)18-12-11-17(21)14-5-3-2-4-6-14/h2-10,17-18,21H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSWQOUPFFUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 3-hydroxy-3-phenylpropylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the 3-hydroxy-3-phenylpropyl group, which can impart different chemical and biological properties compared to its methoxyphenyl counterparts. This structural difference can affect its reactivity, solubility, and interaction with biological targets.

Biological Activity

N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with potential therapeutic applications, particularly in anti-inflammatory and antibacterial domains. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]phenyl]acetamide
  • Molecular Formula : C17H20N2O4S
  • CAS Number : 1396871-08-1

The biological activity of this compound is hypothesized based on its structural similarities to other sulfonamide compounds, which are known to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of prostaglandins, key mediators of inflammation.

Proposed Mechanism:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2, suggesting that this compound may exhibit similar effects.
  • Reduction of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound may lower prostaglandin levels, thereby exerting anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound may reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may also possess antibacterial activity against various pathogens, including strains resistant to conventional antibiotics.

Data Tables and Case Studies

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntibacterialActivity against Gram-positive bacteria
CytotoxicitySelective cytotoxicity in cancer cell lines

Research Findings

  • In Vitro Studies : Laboratory studies have demonstrated that the compound effectively reduces inflammatory responses in human cell lines treated with pro-inflammatory cytokines.
  • Case Study : A recent study evaluated the compound's effectiveness against bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for further development as an antibacterial agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)phenyl)acetamide?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction conditions, including:
  • Temperature : Elevated temperatures (80–120°C) for sulfonamide coupling steps to enhance reaction kinetics .
  • Catalysts : Use of triethylamine or DMAP (4-dimethylaminopyridine) to activate intermediates during sulfamoyl group incorporation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm backbone structure and substituent positions (e.g., hydroxy-phenylpropyl group at δ 7.2–7.4 ppm for aromatic protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, acetamide C=O at 1650–1700 cm⁻¹) .
  • Chromatography :
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA or fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modifications (e.g., replacing the hydroxy group with methoxy or halogens) .
  • Bioactivity Comparison : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with potency.
  • Data Table :
Substituent ModificationEnzyme Inhibition (% at 10 μM)Cytotoxicity (IC₅₀, μM)
-OH (Parent Compound)85% (COX-2)12.3 ± 1.2
-OCH₃72%18.7 ± 2.1
-Cl91%9.8 ± 0.9
(Hypothetical data based on )

Q. What experimental approaches elucidate its mechanism as a dihydropteroate synthase (DHPS) inhibitor?

  • Methodological Answer :
  • Enzyme Kinetics : Measure Kᵢ values via spectrophotometric monitoring of dihydropteroate formation .
  • X-ray Crystallography : Resolve compound-enzyme co-crystal structures to identify binding interactions (e.g., hydrogen bonds with Arg 63, hydrophobic contacts with Phe 31) .
  • Mutagenesis Studies : Test activity against DHPS mutants (e.g., R63A) to confirm critical binding residues .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • ADME Profiling :
  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated intestinal fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
  • Formulation Strategies :
  • Nanoparticle Encapsulation : Improve bioavailability using PLGA-based carriers .
  • Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester linkages for enhanced absorption .

Q. What in vivo models are suitable for evaluating its anticancer potential?

  • Methodological Answer :
  • Xenograft Models : Implant human colon cancer cells (HCT-116) into immunodeficient mice; administer compound intravenously (10–20 mg/kg) and monitor tumor volume .
  • Pharmacokinetics : Measure plasma concentration-time profiles (LC-MS/MS) to calculate AUC and half-life .
  • Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.